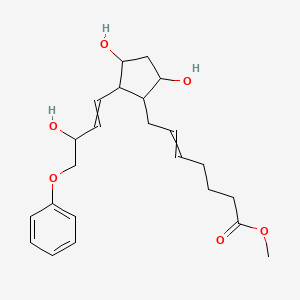

16-Phenoxy tetranor prostaglandin F2alpha methyl ester

描述

16-Phenoxy tetranor prostaglandin F2alpha methyl ester is a metabolically stable analog of prostaglandin F2alpha. This compound is known for its ability to bind to the FP receptor, making it a valuable tool in scientific research. It serves as a prodrug that can be hydrolyzed to generate bioactive free acid .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 16-Phenoxy tetranor prostaglandin F2alpha methyl ester involves multiple steps, including the modification of the alpha chain of prostaglandin F2alpha.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows the principles of organic chemistry, involving the use of specific reagents and catalysts to achieve the desired modifications .

化学反应分析

Types of Reactions: 16-Phenoxy tetranor prostaglandin F2alpha methyl ester undergoes various chemical reactions, including hydrolysis, which converts it into its bioactive free acid form. This reaction is facilitated by the presence of esterases in certain tissues .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include organic solvents like dimethyl sulfoxide (DMSO) and ethanol. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability and efficacy of the compound .

Major Products Formed: The primary product formed from the hydrolysis of this compound is the bioactive free acid, which retains the biological activity of the parent compound .

科学研究应用

Reproductive Health

Mechanism of Action:

16-Phenoxy tetranor prostaglandin F2alpha methyl ester primarily acts through the FP receptor, which is pivotal in mediating reproductive functions such as luteolysis and the regulation of ovarian activity. Studies indicate that this compound exhibits significantly higher affinity for the FP receptor compared to natural prostaglandin F2alpha, enhancing its efficacy in reproductive applications .

Clinical Applications:

- Induction of Labor: The compound is utilized in obstetrics to induce labor by stimulating uterine contractions. Its potent action on the FP receptors facilitates cervical ripening and uterine contractility.

- Management of Luteal Phase Defects: In veterinary medicine, it is employed to manage reproductive cycles in livestock by inducing luteolysis, thus aiding in synchronization protocols for breeding .

Pharmacological Studies

Anti-inflammatory Properties:

Research has demonstrated that this compound can modulate inflammatory responses through its interaction with various prostaglandin receptors. It has shown potential in reducing inflammation markers such as IL-1β in progenitor cells, indicating its role as an anti-inflammatory agent .

Case Studies:

- A study involving the administration of this compound revealed significant reductions in inflammatory cytokines, suggesting its utility in treating conditions characterized by excessive inflammation .

Ophthalmic Applications

Therapeutic Formulations:

The compound's lipophilic nature allows for effective formulation into eye drops, which can enhance ocular bioavailability. Its stability in aqueous solutions makes it suitable for long-term storage and use in ophthalmic preparations .

Clinical Efficacy:

- Glaucoma Treatment: Preliminary studies indicate that this compound can lower intraocular pressure effectively, making it a candidate for glaucoma therapy. The compound's mechanism involves increasing aqueous humor outflow through the trabecular meshwork .

Stability and Formulation

Stability Enhancements:

Formulations containing this compound have been shown to benefit from the inclusion of stabilizing agents such as polyethoxylated castor oils. These agents enhance the chemical stability of the prostaglandin during storage and use .

Data Table: Stability Analysis

| Formulation Component | Stability Impact (%) |

|---|---|

| Polyethoxylated Castor Oil (1%) | +20% |

| Ethylenediamine Tetraacetic Acid | +15% |

| Benzalkonium Chloride (0.01%) | +10% |

作用机制

The mechanism of action of 16-Phenoxy tetranor prostaglandin F2alpha methyl ester involves its binding to the FP receptor. This binding triggers a cascade of molecular events that lead to the desired biological effects, such as luteolysis and smooth muscle contraction. The compound’s lipophilic nature enhances its ability to interact with cell membranes and exert its effects .

相似化合物的比较

Similar Compounds:

- Prostaglandin F2alpha

- 16-Phenoxy tetranor prostaglandin F2alpha methyl amide

- 16-Phenoxy tetranor prostaglandin F2alpha

Uniqueness: What sets 16-Phenoxy tetranor prostaglandin F2alpha methyl ester apart from similar compounds is its enhanced metabolic stability and higher affinity for the FP receptor. This makes it a more effective and reliable tool in scientific research .

生物活性

16-Phenoxy tetranor prostaglandin F2alpha methyl ester (16-phenoxy PGF2α ME) is a synthetic analog of prostaglandin F2α (PGF2α), designed to enhance biological activity while improving metabolic stability. This compound has garnered attention in pharmacological research due to its higher affinity for the FP receptor and its potential applications in reproductive biology and therapeutic interventions.

- Molecular Formula : C22H30O6

- Molecular Weight : 390.48 g/mol

- CAS Number : 51638-90-5

- Solubility : Soluble in organic solvents like ethanol and methyl acetate, with a reported solubility of approximately 100 mg/ml in certain solvents .

16-Phenoxy PGF2α ME primarily exerts its effects through the activation of the FP receptor, which mediates various physiological responses, including luteolysis and smooth muscle contraction. The compound has been shown to bind to the FP receptor on ovine luteal cells with an affinity approximately 440% greater than that of PGF2α itself . This enhanced binding affinity suggests a potent role in reproductive physiology, particularly in regulating luteal function.

Biological Activity

The biological activity of 16-phenoxy PGF2α ME encompasses several key areas:

-

Reproductive Biology :

- Luteolysis : The compound plays a crucial role in inducing luteolysis, a process essential for the regulation of the estrous cycle in mammals. It facilitates the regression of the corpus luteum by promoting apoptosis in luteal cells .

- Effects on Ovulation : Studies indicate that analogs like 16-phenoxy PGF2α can influence ovulatory processes, making them valuable for fertility treatments and reproductive health interventions .

- Smooth Muscle Contraction :

- Inflammatory Response Modulation :

Case Studies and Research Findings

Several studies have investigated the biological activity of 16-phenoxy PGF2α ME, demonstrating its efficacy and safety profile:

属性

IUPAC Name |

methyl 7-[3,5-dihydroxy-2-(3-hydroxy-4-phenoxybut-1-enyl)cyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O6/c1-28-23(27)12-8-3-2-7-11-19-20(22(26)15-21(19)25)14-13-17(24)16-29-18-9-5-4-6-10-18/h2,4-7,9-10,13-14,17,19-22,24-26H,3,8,11-12,15-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYOHKXGCEWCBKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90693980 | |

| Record name | Methyl 7-[3,5-dihydroxy-2-(3-hydroxy-4-phenoxybut-1-en-1-yl)cyclopentyl]hept-5-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51638-90-5 | |

| Record name | Methyl 7-[3,5-dihydroxy-2-(3-hydroxy-4-phenoxybut-1-en-1-yl)cyclopentyl]hept-5-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。